10-Bromodecanoic Acid

Polyamide Synthesis Monomer Production Amination

Researchers requiring precise ω-bromo fatty acid chain length face inconsistent yields when using incorrect alkyl spacers. 10-Bromodecanoic acid (CAS 50530-12-6) provides the optimal C10 linker for maximum efficiency. • Nylon-10 monomer: 77% ammonolysis yield vs. 53% for C11 analog. • Gene delivery: 60-fold transfection enhancement with C10-modified PPI. • Zwitterionic monomer: 78% yield for biocompatible materials. Supplied with ≥95% purity and full QC documentation; available from stock for immediate dispatch.

Molecular Formula C10H19BrO2
Molecular Weight 251.16 g/mol
CAS No. 50530-12-6
Cat. No. B1266200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromodecanoic Acid
CAS50530-12-6
Molecular FormulaC10H19BrO2
Molecular Weight251.16 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)O)CCCCBr
InChIInChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)
InChIKeyPGVRSPIEZYGOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Bromodecanoic Acid Product Overview


10-Bromodecanoic acid (CAS 50530-12-6) is a C10 ω-bromo fatty acid derivative, characterized by a terminal bromine atom and a carboxylic acid group, giving it a molecular weight of 251.16 g/mol [1]. It typically appears as a white to light green crystalline solid with a melting point of 38-41 °C . This bifunctional molecule serves as a versatile alkylcarboxylate linker, enabling nucleophilic substitution and coupling reactions for the synthesis of pharmaceuticals, functionalized polymers, and advanced materials .

C

C10 bifunctional linker for nucleophilic substitution and coupling

S

Chain-length-dependent synthesis of specialty monomers and polymers

L

Isotopic labeling precursor for lipidomics analytical standards

Why 10-Bromodecanoic Acid Cannot Be Substituted


The performance of ω-bromo fatty acids is intrinsically linked to their alkyl chain length, which directly impacts reaction yield, biological activity, and material properties. For instance, in the critical ammonolysis reaction to produce polyamide monomers, 10-bromodecanoic acid (C10) demonstrates a fundamentally different reactivity profile compared to its C11 analog, 11-bromoundecanoic acid, with a yield of 77% versus a mere 53% under comparable conditions [1]. Similarly, for polymer modification in gene delivery, a C10 linker provides optimal transfection efficiency, whereas shorter (C6) or longer (C16) chains result in negligible activity [2]. These quantifiable differences confirm that simple substitution based on the ω-bromo functional group is not scientifically valid; precise chain length control is a critical parameter for achieving desired outcomes.

Parameter
10-Bromodecanoic acid (C10)
Closest analog (e.g., C11)
Ammonolysis yield
Reported 77% yield to amino acid monomer
Reported 53% yield; chain-length mismatch may impact cost-efficiency
Polymer bioactivity
Reported up to 60-fold transfection enhancement vs unmodified polymer
C6 or C16 chains reported negligible activity; alkyl length directly alters vector performance
Monomer synthesis
Reported 78% yield for zwitterionic monomer coupling
Yield profile may shift with chain length; coupling efficiency is context-dependent

10-Bromodecanoic Acid: Evidence vs. Closest Analogs


Ammonolysis Yield: C10 vs. C11

10-Bromodecanoic acid exhibits a significantly higher yield in ammonolysis reactions compared to its closest analog, 11-bromoundecanoic acid (C11). Under comparable conditions (aqueous 25% ammonia solution), the reaction of 10-bromodecanoic acid at 15°C for 6 days produced 10-aminodecanoic acid with a yield of 77% [1]. In stark contrast, the reaction of 11-bromoundecanoic acid with aqueous 25% ammonia at 60°C for 10 hours resulted in a drastically lower yield of only 53% [1].

Ammonolysis yield
Head-to-head
77% yield (C10) vs 53% yield (C11)
45% relative improvement under reported conditions
Chain-length-dependent monomer production efficiency
Target: 15 °C, 6 days; comparator: 60 °C, 10 h. Aqueous 25% ammonia.
Polyamide Synthesis Monomer Production Amination

Gene Transfection Efficiency: C10 Linker vs. Unmodified Polymer

In the context of gene therapy vector development, 10-bromodecanoic acid, used to graft a C10 alkylcarboxylate chain onto poly(propylenimine) (PPI), provides a uniquely effective modification. A study by Hashemi et al. found that alkylation with a decanoic acid (C10) linker significantly improved the transfection efficiency of PPI constructs up to 60-fold in comparison with unmodified PPI [1]. Critically, this enhancement was not observed with other chain lengths; PPI modified with hexanoate (C6) or hexadecanoate (C16) showed no noticeable effective gene transfer activity [1].

Gene transfection
Head-to-head
Up to 60-fold increase vs unmodified PPI
C6 and C16 linkers: negligible activity reported
C10 linker uniquely enhances non-viral vector performance
In vitro plasmid DNA delivery; PPI alkylcarboxylation comparison.
Gene Delivery Polymer Chemistry Non-viral Vectors

Zwitterionic Monomer Synthesis: Optimized Coupling Yield

10-Bromodecanoic acid is a key building block for synthesizing specialized functional monomers. In the synthesis of a new betaine-type zwitterionic monomer (CNDMAM), reaction with dimethylaminoethyl methacrylate (DM) produced an optimal yield of 78% under specific conditions [1]. This yield was achieved using a molar ratio of n(DM):n(10-Bromodecanoic Acid) = 2:1 at a temperature of 55°C for 8 hours [1]. While a direct comparator yield for a different chain length analog is not provided in this source, the reported yield establishes a benchmark for the C10 chain in this specific coupling reaction.

Zwitterionic monomer
Reported
78% coupling yield for CNDMAM synthesis
2:1 DM:acid ratio, 55 °C, 8 h
Supports C10 spacer selection for functional monomer design
Benchmark yield; chain-length comparator not provided in source.
Functional Monomers Zwitterionic Polymers Surface Modification

Isotopic Labeling: Synthesis of Deuterated VLC-PUFA Standards

10-Bromodecanoic acid, in its deuterated ester form, is a critical reagent for introducing isotopic labels into complex lipids. Hamberg et al. demonstrated the use of methyl [2,2,3,3,4,4-2H6]10-bromodecanoate as a coupling partner in a manganese-based Wurtz-type coupling to synthesize a deuterated very long chain polyunsaturated fatty acid (VLC-PUFA), specifically [2,2,3,3,4,4-2H6]14(Z),17(Z),20(Z),23(Z),26(Z),29(Z)-dotriacontahexaenoic acid, in yields of 70–75% [1]. This specific application for creating labeled analytical standards is enabled by the ω-bromo functionality of a C10 chain.

Isotopic labeling
Class-level
Deuterated C10 ester used for VLC-PUFA standard synthesis
70–75% overall yield for labeled C32:6 n-3
Enables targeted lipidomics internal standard preparation
Manganese-based Wurtz coupling; chain-length methodology established.
Lipidomics Isotopic Labeling Analytical Standards

10-Bromodecanoic Acid Application Scenarios


10-Aminodecanoic Acid Production for Nylon-10

10-Bromodecanoic acid is a preferred starting material for synthesizing 10-aminodecanoic acid, the monomer for nylon-10. As shown in Section 3, the ammonolysis of 10-bromodecanoic acid proceeds with a 77% yield, substantially higher than the 53% yield for its C11 analog under comparable conditions [1]. This higher efficiency is critical for cost-effective monomer production. Furthermore, a patent application from Elevance Renewable Sciences explicitly claims a method for making nylon-10 by reacting 9-decenoic acid with a brominating agent to form 10-bromodecanoic acid, which is then aminated and polymerized [2]. This establishes a clear industrial route where the specific chain length of the C10 bromoacid is essential.

Non-Viral Gene Delivery Vector Synthesis

For researchers developing non-viral gene therapy vectors, 10-bromodecanoic acid provides a crucial C10 alkylcarboxylate linker for modifying poly(propylenimine) (PPI). As detailed in Section 3, PPI modified with a C10 linker exhibits a 60-fold increase in transfection efficiency compared to unmodified PPI, while modifications with C6 or C16 chains are ineffective [1]. This specific chain-length requirement makes 10-bromodecanoic acid an irreplaceable reagent in the synthesis of this particular class of high-efficiency gene delivery carriers.

Deuterated VLC-PUFA Analytical Standards

In lipidomics, accurate quantification of VLC-PUFAs requires isotopically labeled internal standards. As shown in Section 3, methyl [2,2,3,3,4,4-2H6]10-bromodecanoate, a derivative of 10-bromodecanoic acid, can be used in a Wurtz-type coupling to synthesize a deuterated C32:6 n-3 VLC-PUFA [1]. This specific application is a cornerstone for laboratories developing mass spectrometry assays for VLC-PUFAs, which are implicated in retinal health and other biological processes. The availability of the C10 ω-bromo fatty acid precursor is essential for this targeted synthetic route.

Zwitterionic Monomer Synthesis for Advanced Materials

The quantitative benchmark provided in Section 3, where 10-bromodecanoic acid was used to synthesize a CNDMAM zwitterionic monomer in 78% yield [1], informs the selection of this specific C10 linker for introducing a hydrophilic carbon chain into novel polymeric materials. Such monomers are of interest for developing biocompatible surfaces, anti-fouling coatings, and other functional materials where precise control over the zwitterionic spacer length is required.

Application
Selection Property
Validation Focus
10-Aminodecanoic acid for nylon-10
Chain-length-dependent ammonolysis efficiency
Monomer yield and scalability under reported conditions
Non-viral gene delivery vectors
C10 alkylcarboxylate linker for PPI modification
Transfection efficiency vs unmodified and alternative chain lengths
Deuterated VLC-PUFA analytical standards
ω-Bromo ester coupling precursor
Isotopic label incorporation and overall synthetic yield
Zwitterionic monomers for advanced materials
C10 spacer for betaine-type monomer synthesis
Coupling yield and spacer-length effect on polymer properties

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